molecular formula C17H25N3O4 B1407727 (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine CAS No. 1462951-29-6

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine

Cat. No.: B1407727
CAS No.: 1462951-29-6
M. Wt: 335.4 g/mol
InChI Key: FYSZEUPKLMCUAW-CYBMUJFWSA-N
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Description

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen

A study demonstrates the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, offering a route for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms. This method is applicable to piperidine derivatives, showing potential utility in synthetic chemistry for compounds like "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" for introducing functional groups or modifying existing ones (Xing‐Zhong Shu et al., 2009).

Chiral Ligands for Catalytic Asymmetric Synthesis

Another research focuses on the synthesis of a family of enantiomerically pure chiral ligands derived from processes that may include steps relevant to synthesizing or modifying compounds such as "this compound." These ligands have been optimized for use in catalytic asymmetric synthesis, indicating the compound's potential role in developing new catalytic processes or as a precursor in asymmetric synthesis (A. Vidal‐Ferran et al., 1997).

Nitroxide Radical Transformation by Cytochrome P450

The study on the transformation of nitroxide radicals by cytochrome P450 in the presence of NADPH reveals insights into the metabolic stability and transformation pathways of nitroxides, which could be pertinent to understanding the metabolic fate or biological interactions of "this compound" in biological systems (N. Babic et al., 2020).

Conformational Study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one Oximes

Research into the conformational aspects of N-nitroso compounds provides valuable information on the structural preferences and potential reactivity or interaction profiles of nitroso and related functional groups, which could be relevant for the study of "this compound" (A. Thangamani, 2020).

Properties

IUPAC Name

(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)24-17-8-15(5-6-16(17)20(21)22)19-7-3-4-13(9-19)18-14-10-23-11-14/h5-6,8,12-14,18H,3-4,7,9-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSZEUPKLMCUAW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)NC3COC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)NC3COC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine

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